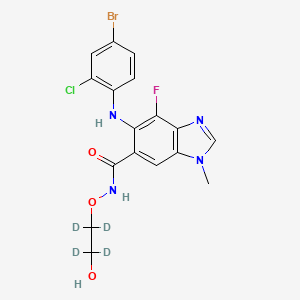
Selumetinib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セレメチニブ-d4は、ミトゲン活性化プロテインキナーゼキナーゼ(MEK)サブタイプ1および2の選択的阻害剤であるセレメチニブの重水素化形態です。 これらの酵素はMAPK/ERK経路の一部であり、細胞増殖を調節し、多くの種類の癌で過剰に活性化されています . セレメチニブ-d4は、セレメチニブの薬物動態と薬力学を研究するために科学研究で使用されます。重水素原子は、代謝研究でより安定で追跡可能な結果を提供できます .
準備方法
合成経路と反応条件: セレメチニブ-d4の合成には、セレメチニブ分子に重水素原子を組み込むことが含まれます。 これは、重水素交換反応や合成プロセス中に重水素化試薬を使用するなど、さまざまな方法で達成できます . 特定の合成経路は異なる場合がありますが、一般的には次の手順が含まれます。
重水素交換: この方法は、重水(D2O)や重水素化溶媒などの重水素源の存在下で、水素原子を重水素で置換することを含みます。
重水素化試薬: セレメチニブの合成に重水素化試薬を使用すると、分子内の特定の位置に重水素原子を組み込むことができます。
工業的生産方法: セレメチニブ-d4の工業的生産は、同様の原理に従いますが、より大規模です。 このプロセスには、コストと環境への影響を最小限に抑えながら、収量と純度を最大化するために反応条件を最適化することが含まれます .
化学反応の分析
反応の種類: セレメチニブ-d4は、次のようなさまざまな化学反応を起こします。
酸化: セレメチニブ-d4は酸化されて、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、セレメチニブ-d4を対応する還元型に変換できます。
置換: 置換反応は、セレメチニブ-d4分子に異なる官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素(H2O2)とm-クロロ過安息香酸(m-CPBA)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: ハロゲン(例:塩素、臭素)や求核試薬(例:アミン、チオール)などの試薬は、置換反応で使用されます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、セレメチニブ-d4の酸化は、スルホキシドまたはスルホンを生成する可能性があり、還元は対応する還元型を生成する可能性があります .
4. 科学研究における用途
セレメチニブ-d4は、次のような幅広い科学研究用途を持っています。
化学: セレメチニブの安定性と分解を研究するために、分析化学における参照標準として使用されます。
生物学: 代謝研究において、生物系におけるセレメチニブの分布と分解を追跡するために使用されます。
科学的研究の応用
Selumetinib-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Selumetinib.
Biology: Employed in metabolic studies to trace the distribution and breakdown of Selumetinib in biological systems.
作用機序
セレメチニブ-d4は、MAPK/ERKシグナル伝達経路の主要な構成要素であるMEK1とMEK2を選択的に阻害することで作用します . この経路は、細胞増殖、分化、および生存に関与しています。 MEK1/2を阻害することで、セレメチニブ-d4はシグナル伝達カスケードを停止させることができ、癌細胞の増殖を抑制し、アポトーシスを増加させることができます . セレメチニブ-d4の分子標的はMEK1/2酵素であり、その作用は下流のERKリン酸化の阻害をもたらします .
類似の化合物:
トラメチニブ: 癌治療に使用される別のMEK阻害剤。
コビメチニブ: メラノーマに対する他の治療法と組み合わせて使用されるMEK阻害剤。
ビニメチニブ: 特定の種類の癌の治療に使用されるMEK阻害剤。
比較: セレメチニブ-d4は、重水素化されているため、非重水素化対応物と比較して、代謝研究における安定性と追跡性を向上させています . このため、薬物動態および薬力学研究において特に価値があります。 さらに、セレメチニブ-d4のMEK1/2の選択的阻害と、さまざまな癌モデルにおける有効性は、治療薬としての可能性を強調しています .
類似化合物との比較
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A MEK inhibitor used in combination with other therapies for melanoma.
Binimetinib: A MEK inhibitor used in the treatment of certain types of cancer.
Comparison: Selumetinib-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies compared to its non-deuterated counterparts . This makes it particularly valuable in pharmacokinetic and pharmacodynamic research. Additionally, this compound’s selective inhibition of MEK1/2 and its effectiveness in various cancer models highlight its potential as a therapeutic agent .
特性
分子式 |
C17H15BrClFN4O3 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC名 |
6-(4-bromo-2-chloroanilino)-7-fluoro-3-methyl-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i4D2,5D2 |
InChIキー |
CYOHGALHFOKKQC-CQOLUAMGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])ONC(=O)C1=CC2=C(C(=C1NC3=C(C=C(C=C3)Br)Cl)F)N=CN2C)O |
正規SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


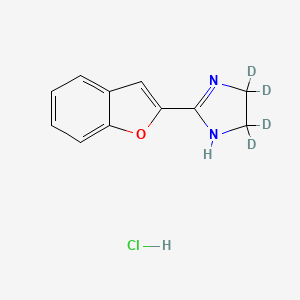


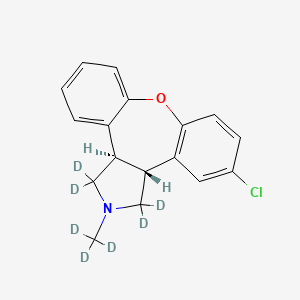
![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
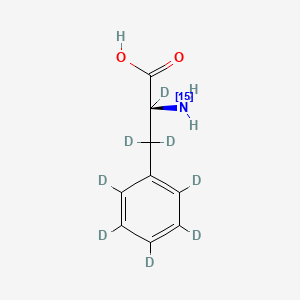
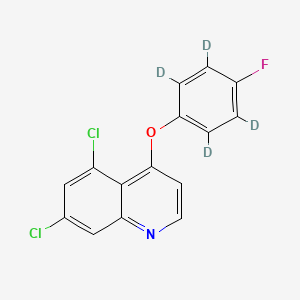
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


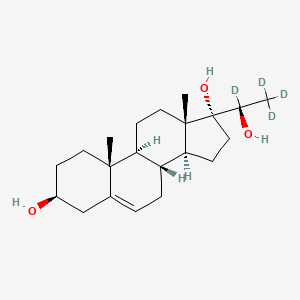
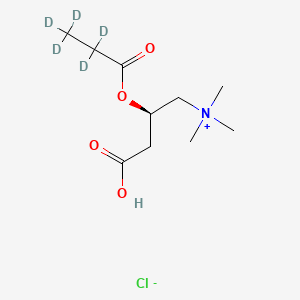
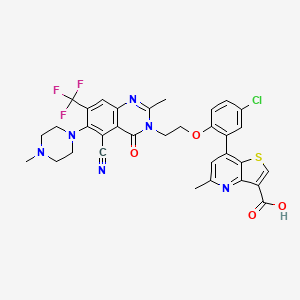
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
